Carbamate
Overview
Description
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
Scientific Research Applications
Carbamate in Drug Design and Medicinal Chemistry
Carbamates are crucial in drug design, playing a significant role in the interactions between drugs and their targets. Their presence in many approved drugs and prodrugs has led to increased use in medicinal chemistry. Carbamates are specifically designed to interact with drug targets through their carbamate moiety, highlighting their importance in this field (Ghosh & Brindisi, 2015).
Carbamate Insecticides and Agricultural Applications
Carbamates, especially propoxur, are widely used in agriculture and public health programs. They serve as potent insecticides, with their toxicological effects being a subject of scientific study. The research on carbamate insecticides like propoxur involves understanding their impact on living organisms at various dose levels, which is critical for preventing adverse health effects (Liang, Wang, Long, & Wu, 2012).
Carbamates in Environmental Degradation and Biodegradation
The widespread use of carbamates has raised environmental concerns due to their toxicity. Microbial technology offers a potential eco-friendly solution for carbamate degradation in contaminated environments. Studies focus on the metabolic activities of microorganisms capable of degrading carbamates, providing insights into microbial strains, metabolic pathways, molecular mechanisms, and the genetic basis of degradation (Mishra, Pang, Zhang, Lin, Bhatt, & Chen, 2021).
Impact of Carbamates on Male Reproductive System
Research has shown that carbamates, known as acetylcholinesterase inhibitors, can adversely affect male fertility and cause reproductive dysfunctions. These studies highlight the role of carbamates in disrupting the male endocrine system and their impact on steroidogenesis and spermatogenesis (Moreira, Silva, Carrageta, Alves, Seco-Rovira, Oliveira, & Pereira, 2022).
properties
CAS RN |
302-11-4 |
---|---|
Product Name |
Carbamate |
Molecular Formula |
CH2NO2- |
Molecular Weight |
60.032 g/mol |
IUPAC Name |
carbamate |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |
InChI Key |
KXDHJXZQYSOELW-UHFFFAOYSA-M |
SMILES |
C(=O)(N)[O-] |
Canonical SMILES |
C(=O)(N)[O-] |
Other CAS RN |
302-11-4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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